molecular formula C27H19NO4 B343038 3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE

3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B343038
M. Wt: 421.4 g/mol
InChI Key: GHQGDYBKPPNELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthamides. This compound is characterized by the presence of a methoxy group, a chromenyl group, and a naphthamide structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by reacting 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Coupling with Naphthamide: The chromenyl intermediate is then coupled with 3-methoxy-2-naphthamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide.

    Reduction: Formation of 3-methoxy-N-[4-(2-hydroxy-2H-chromen-3-yl)phenyl]-2-naphthamide.

    Substitution: Formation of 3-bromo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide or 3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide.

Scientific Research Applications

3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes such as kinases or proteases, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Similar structure but with a benzamide moiety instead of a naphthamide.

    3-methoxy-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Similar structure but with an acetamide moiety instead of a naphthamide.

Uniqueness

3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthamide moiety provides additional aromaticity and potential for π-π interactions, enhancing its binding affinity to molecular targets.

Properties

Molecular Formula

C27H19NO4

Molecular Weight

421.4 g/mol

IUPAC Name

3-methoxy-N-[4-(2-oxochromen-3-yl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C27H19NO4/c1-31-25-16-19-7-3-2-6-18(19)14-23(25)26(29)28-21-12-10-17(11-13-21)22-15-20-8-4-5-9-24(20)32-27(22)30/h2-16H,1H3,(H,28,29)

InChI Key

GHQGDYBKPPNELR-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

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